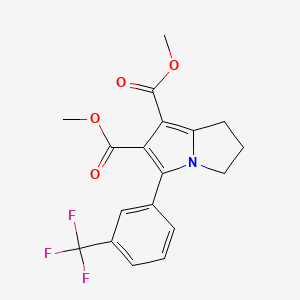

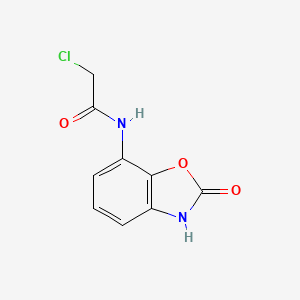

![molecular formula C29H29N3O5 B3012351 N-(4-乙氧基苯基)-2-[7-{[(4-乙基苯基)氨基]甲基}-6-氧代[1,3]二氧杂环[4,5-g]喹啉-5(6H)-基]乙酰胺 CAS No. 894558-73-7](/img/structure/B3012351.png)

N-(4-乙氧基苯基)-2-[7-{[(4-乙基苯基)氨基]甲基}-6-氧代[1,3]二氧杂环[4,5-g]喹啉-5(6H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

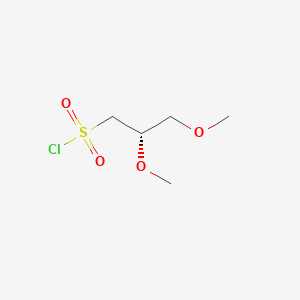

The compound is a complex organic molecule that features a quinoline core, which is a common structure in medicinal chemistry due to its pharmacological properties. The molecule includes various functional groups such as an amide, ether, and a dioxolone ring, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported using a Passerini three-component reaction, which involves an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This method is performed in water at room temperature and can yield the desired products quantitatively . Although the specific synthesis of N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related amide derivatives has been studied, revealing different spatial orientations that can affect anion coordination. For instance, a stretched amide with a tweezer-like geometry has been observed, which can self-assemble into a channel-like structure through weak interactions such as C–H∙∙∙π and C–H∙∙∙O . These structural insights are crucial for understanding how the compound might interact with other molecules or ions.

Chemical Reactions Analysis

The chemical reactivity of amide derivatives can be influenced by their molecular structure. For example, the protonation state of the amide can lead to different geometries such as concave or S-shaped, which in turn can affect the compound's reactivity . The presence of the amide bond in quinoline derivatives is a key feature that can participate in various chemical reactions, potentially including the formation of co-crystals with other aromatic compounds .

Physical and Chemical Properties Analysis

Quinoline derivatives with amide bonds have been shown to form co-crystals with aromatic diols, which can result in different hydration states and symmetry within the crystal lattice . These properties are indicative of the compound's ability to engage in hydrogen bonding and other non-covalent interactions, which are important for its physical characteristics such as solubility and melting point.

科学研究应用

阴离子配位和空间取向N-(4-乙氧基苯基)-2-[7-{[(4-乙基苯基)氨基]甲基}-6-氧代[1,3]二氧杂环[4,5-g]喹啉-5(6H)-基]乙酰胺表现出影响阴离子配位的不同空间取向。对类似酰胺衍生物的研究突出了它们通过自组装形成的镊子状几何结构和通道状结构,表明在精确分子识别和阴离子配位应用中具有潜力 (Kalita & Baruah, 2010)。

共晶形成和结构见解该化合物的结构多功能性在其与芳香二醇形成共晶的能力中显而易见。这一特性支撑了它在创建复杂分子结构中的作用,这可能有助于设计新材料或增强药物制剂的稳定性 (Karmakar, Kalita, & Baruah, 2009)。

抗疟活性与构效关系类似于 N-(4-乙氧基苯基)-2-[7-{[(4-乙基苯基)氨基]甲基}-6-氧代[1,3]二氧杂环[4,5-g]喹啉-5(6H)-基]乙酰胺的衍生物在抗疟研究中显示出前景。定量构效关系 (QSAR) 分析表明,化合物结构的修饰可以增强抗疟功效,使其成为进一步抗疟药物开发的候选者 (Werbel et al., 1986)。

金属表面的缓蚀对与所讨论化合物密切相关的喹喔啉化合物的研究表明,它们作为酸性介质中金属的缓蚀剂是有效的。这些发现表明该化合物具有保护工业设备或结构免受腐蚀的潜在应用,从而延长其使用寿命并降低维护成本 (Zarrouk et al., 2014)。

多功能醛糖还原酶抑制剂N-(4-乙氧基苯基)-2-[7-{[(4-乙基苯基)氨基]甲基}-6-氧代[1,3]二氧杂环[4,5-g]喹啉-5(6H)-基]乙酰胺的结构表明其具有作为多功能醛糖还原酶抑制剂的潜力。此类抑制剂通过将抗氧化活性与主要的抑制功能相结合来减轻氧化应激,在控制糖尿病并发症中很有价值,提供了一种双重治疗方法 (Qin et al., 2015)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-[7-[(4-ethylanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O5/c1-3-19-5-7-22(8-6-19)30-16-21-13-20-14-26-27(37-18-36-26)15-25(20)32(29(21)34)17-28(33)31-23-9-11-24(12-10-23)35-4-2/h5-15,30H,3-4,16-18H2,1-2H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVDBAKYSPGOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OCC)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

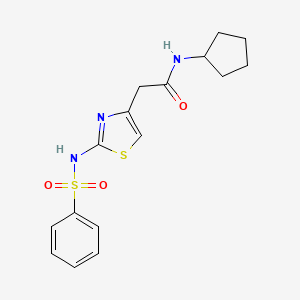

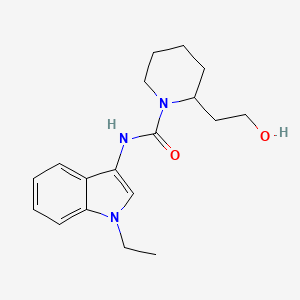

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)

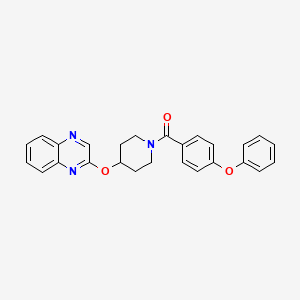

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

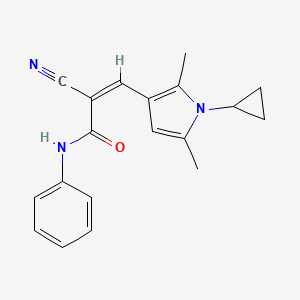

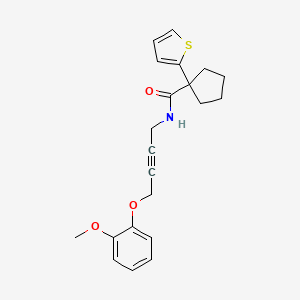

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

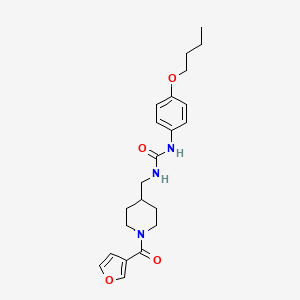

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)